5-(3-Iodopropoxy)-2-nitrobenzyl alcohol
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol involves multiple steps, including the preparation from specific precursors such as 2-(chloromethyl)-4-nitrophenyl phosphorodichloridate through a series of reactions to yield various functionalized products. These processes often employ conditions that facilitate phosphorylation or other modifications to the alcohol group, demonstrating the compound's versatility in synthetic chemistry (Taguchi, Mushika, & Yoneda, 1975).
Molecular Structure Analysis
The molecular structure of 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol and its analogs can be characterized by various spectroscopic methods, revealing insights into their conformation and reactivity. The presence of substituents like iodine and nitro groups significantly influences the compound's physical and chemical properties, including its photoreactivity and interactions with other molecules (Garden et al., 2004).
Scientific Research Applications
Photosensitive Protecting Groups
Research on photosensitive protecting groups, including those related to nitrobenzyl alcohols, shows promising applications in synthetic chemistry. These groups, such as 2-nitrobenzyl and its derivatives, have been utilized to control the release of protected compounds in response to light, offering precise spatial and temporal control in chemical reactions and biological systems (Amit, Zehavi, & Patchornik, 1974). This technology has potential applications in developing photoactivatable drugs and materials with controllable properties.
Redox Mediators in Environmental and Biological Applications
Nitro compounds, including nitrobenzyl alcohols, can act as redox mediators in the enzymatic treatment of pollutants, highlighting their role in environmental science. Enzymes like laccases and peroxidases, in the presence of nitro compounds as redox mediators, have shown enhanced efficiency in degrading recalcitrant pollutants (Husain & Husain, 2007). These findings suggest the potential of nitrobenzyl derivatives in wastewater treatment and pollution remediation.
Antimicrobial and Health-Related Applications
Nitro compounds are also explored for their antimicrobial properties and their effects on health. For instance, the addition of nitro functional groups to certain compounds has been shown to modify or enhance their biological activity, indicating potential applications in creating new pharmacological agents (Grigor’ev, Tkacheva, & Morozov, 2014). This aspect could be relevant for the development of new drugs or therapeutic agents based on nitrobenzyl alcohol derivatives.
Antioxidant and Anti-Inflammatory Properties
The broader family of nitro compounds, including nitrobenzyl alcohols, has been associated with antioxidant and anti-inflammatory properties. These characteristics are critical in addressing oxidative stress and inflammation-related disorders, suggesting the potential health benefits of these compounds and their derivatives in preventing or treating various diseases (Munteanu & Apetrei, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[5-(3-iodopropoxy)-2-nitrophenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO4/c11-4-1-5-16-9-2-3-10(12(14)15)8(6-9)7-13/h2-3,6,13H,1,4-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNERSTKDYGSZNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCI)CO)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405544 |
Source
|
Record name | [5-(3-Iodopropoxy)-2-nitrophenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Iodopropoxy)-2-nitrobenzyl alcohol | |
CAS RN |
185994-27-8 |
Source
|
Record name | [5-(3-Iodopropoxy)-2-nitrophenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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